molecular formula C19H21NO2S B12565250 Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- CAS No. 234092-62-7

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)-

Katalognummer: B12565250
CAS-Nummer: 234092-62-7
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: PNXHYNKKVPFFIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of a benzenesulfonamide group, a methyl group, and a phenyl-hexynyl chain. Its molecular formula is C22H19NO2S, and it has a molecular weight of 361.46 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 6-phenyl-5-hexyn-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance within the tumor cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- is unique due to the presence of the phenyl-hexynyl chain, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Eigenschaften

CAS-Nummer

234092-62-7

Molekularformel

C19H21NO2S

Molekulargewicht

327.4 g/mol

IUPAC-Name

4-methyl-N-(6-phenylhex-5-ynyl)benzenesulfonamide

InChI

InChI=1S/C19H21NO2S/c1-17-12-14-19(15-13-17)23(21,22)20-16-8-3-2-5-9-18-10-6-4-7-11-18/h4,6-7,10-15,20H,2-3,8,16H2,1H3

InChI-Schlüssel

PNXHYNKKVPFFIB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC#CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.